ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a pyridazinone moiety, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Moiety: The synthesis begins with the preparation of 6-oxo-3-phenylpyridazin-1(6H)-yl. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Acylation of Piperazine: The next step involves the acylation of piperazine with the pyridazinone derivative. This is typically carried out using acyl chlorides or anhydrides in the presence of a base such as triethylamine or pyridine.
Esterification: The final step is the esterification of the acylated piperazine with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperazine or ester derivatives.
Scientific Research Applications
Ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent. It may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties.
Biological Studies: Researchers study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, helping to elucidate the roles of specific proteins or enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a starting material for the development of new chemical entities.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperidine-1-carboxylate: This compound has a piperidine ring instead of a piperazine ring, which may result in different biological activities and properties.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which may affect its solubility and reactivity.
4-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylic acid: This compound has a carboxylic acid group instead of an ester group, which may influence its acidity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-2-27-19(26)22-12-10-21(11-13-22)18(25)14-23-17(24)9-8-16(20-23)15-6-4-3-5-7-15/h3-9H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEGNQSJYDQDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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